molecular formula C28H23N3O2S2 B392376 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE

2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B392376
M. Wt: 497.6g/mol
InChI Key: WCINAEHPZFLLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a naphthyl group, and a phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine to form a Schiff base . This Schiff base is then reacted with a benzothiazole derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H23N3O2S2

Molecular Weight

497.6g/mol

IUPAC Name

2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C28H23N3O2S2/c32-25-13-10-20-8-4-5-9-22(20)23(25)17-30-21-11-12-24-26(16-21)35-28(31-24)34-18-27(33)29-15-14-19-6-2-1-3-7-19/h1-13,16-17,32H,14-15,18H2,(H,29,33)

InChI Key

WCINAEHPZFLLKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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